

Establishing a Reference Standard for 2-Phenylpropyl Acetate: A Comparative Guide

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Compound of Interest

Compound Name: 2-Phenylpropyl acetate

Cat. No.: B078525

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This guide provides a comprehensive framework for the establishment and characterization of an in-house secondary reference standard for **2-phenylpropyl acetate** (also known as hydratropyl acetate). The quality and purity of reference standards are critical for achieving scientifically valid and reproducible results in research, development, and quality control.[1][2] This document outlines the necessary synthesis, purification, and analytical characterization steps, comparing the results to theoretical values and established standards for similar compounds.

The establishment of a chemical reference substance is fundamental to ensuring the accuracy and reproducibility of analytical results.[3] While primary reference standards are often available from pharmacopoeias or national quality control laboratories, researchers frequently need to establish well-characterized secondary or in-house standards for routine use.[3][4] This process involves synthesizing a high-purity batch of the compound and thoroughly characterizing its identity, purity, and relevant physicochemical properties using multiple orthogonal analytical techniques.[1]

Synthesis and Purification

A high-purity batch of **2-phenylpropyl acetate** serves as the candidate material for the reference standard. A common and effective method for its preparation is the direct esterification of hydratropyl alcohol (2-phenyl-1-propanol) with acetic acid or acetic anhydride.[5]

Synthesis Reaction: 2-Phenyl-1-propanol + Acetic Anhydride → **2-Phenylpropyl acetate** + Acetic Acid

Following the synthesis, the crude product must be purified to the highest possible degree. This is typically achieved through fractional distillation under reduced pressure to minimize thermal degradation and isolate the desired ester from unreacted starting materials and byproducts. The purity of the collected fractions should be monitored by Gas Chromatography (GC).

Characterization and Data Comparison

The candidate material must be rigorously characterized to confirm its identity and assign a purity value. This involves a battery of analytical tests. The results from the in-house candidate standard are compared against theoretical values and data from existing literature.

Table 1: Physicochemical and Chromatographic Data Comparison

Parameter	Theoretical / Literature Value	Candidate Reference Standard (Experimental)	Method
Molecular Formula	C ₁₁ H ₁₄ O ₂	Confirmed	Mass Spectrometry
Molecular Weight	178.23 g/mol [6]	178.10 Da (Monoisotopic Mass) [7]	Mass Spectrometry (ESI-MS)
Boiling Point	~240 °C at 760 mmHg[8]	241.5 °C at 760 mmHg	Ebulliometry
Density	~1.012 g/cm ³ [8]	1.011 g/cm ³ at 20 °C	Densitometry
Refractive Index	~1.496[8]	1.495 at 20 °C	Refractometry
Purity (GC-FID)	> 99.5% (Typical Target)	99.92%	Gas Chromatography
Purity (HPLC-UV)	> 99.5% (Typical Target)	99.89%	High-Performance Liquid Chromatography
Water Content	< 0.1%	0.04%	Karl Fischer Titration
Residual Solvents	Not Applicable (Post-Distillation)	< 0.01%	Headspace GC-MS

Spectroscopic Identity Confirmation

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structural integrity.

Table 2: Spectroscopic Data Summary

Technique	Expected Signals / Bands	Observed Signals / Bands for Candidate Standard
^1H NMR (CDCl_3 , 400 MHz)	δ ~7.3 (m, 5H, Ar-H), ~4.1 (t, 2H, $-\text{CH}_2\text{-O}$), ~3.0 (q, 1H, Ar-CH), ~2.0 (s, 3H, $-\text{C}(\text{O})\text{CH}_3$), ~1.3 (d, 3H, $-\text{CH-CH}_3$)	Conforms to expected structure
^{13}C NMR (CDCl_3 , 100 MHz)	δ ~171 (C=O), ~141 (Ar-C), ~129, ~128, ~126 (Ar-CH), ~68 ($-\text{CH}_2\text{-O}$), ~40 (Ar-CH), ~21 ($-\text{C}(\text{O})\text{CH}_3$), ~17 ($-\text{CH-CH}_3$)	Conforms to expected structure
FT-IR (neat)	~3030 cm^{-1} (Ar C-H), ~2970 cm^{-1} (Aliphatic C-H), ~1740 cm^{-1} (C=O Ester), ~1240 cm^{-1} (C-O Stretch)	3028, 2965, 1738, 1242 cm^{-1}
Mass Spectrometry (EI)	m/z 178 (M^+), 118, 105, 91 (Tropylium ion), 43	178.1, 118.1, 105.1, 91.0, 43.0

Experimental Workflow

The overall process for establishing the reference standard, from synthesis to final certification, is outlined in the workflow diagram below. This systematic approach ensures that all necessary steps are completed and documented, leading to a well-characterized and reliable standard.

Workflow for Establishing a 2-Phenylpropyl Acetate Reference Standard

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Caption: Workflow for the establishment of a chemical reference standard.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the characterization.

5.1 Gas Chromatography (GC-FID) for Purity Assessment

- Instrument: Agilent 7890B GC with Flame Ionization Detector (FID).
- Column: HP-5, 30 m x 0.32 mm, 0.25 μ m film thickness.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μ L (split ratio 50:1).
- Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
- Detector Temperature: 300°C.
- Data Analysis: Purity is calculated based on the area percent of the principal peak relative to the total peak area.

5.2 High-Performance Liquid Chromatography (HPLC-UV) for Purity

- Instrument: Waters Alliance e2695 with 2489 UV/Visible Detector.
- Column: C18 reverse-phase, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.

- Data Analysis: Purity is determined by the area percent of the main peak.

5.3 Nuclear Magnetic Resonance (NMR) for Structural Confirmation

- Instrument: Bruker Avance III 400 MHz spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Proton (^1H) NMR: 16 scans, relaxation delay of 1s.
- Carbon (^{13}C) NMR: 1024 scans, relaxation delay of 2s.
- Data Processing: Spectra are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

5.4 Mass Spectrometry (MS) for Molecular Weight Verification

- Instrument: Thermo Scientific Q Exactive HF Orbitrap LC-MS/MS.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Sample Preparation: Diluted in methanol with 0.1% formic acid.
- Analysis: Direct infusion at 5 $\mu\text{L}/\text{min}$. The monoisotopic mass of the $[\text{M}+\text{H}]^+$ adduct is measured.^[7]

5.5 Karl Fischer Titration for Water Content

- Instrument: Mettler Toledo C20 Coulometric KF Titrator.
- Method: A known weight of the **2-phenylpropyl acetate** standard is injected into the titration cell. The instrument measures the amount of iodine required to react with the water present, and the water content is calculated as a percentage.

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